

# Investigational Studies of Norketotifen for Influenza Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Norketotifen |           |
| Cat. No.:            | B1244999     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Norketotifen, the active metabolite of the well-established mast cell stabilizer and antihistamine ketotifen, is under investigation as a potential therapeutic for influenza and influenza-like illness (ILI). The primary rationale for its use is not direct antiviral activity but rather its immunomodulatory effects, specifically its potential to mitigate the excessive inflammatory response, or "cytokine storm," often associated with severe influenza infections. This guide provides a comprehensive overview of the available data on norketotifen's investigational use in influenza, including details of clinical trials, preclinical data on its parent compound, and its proposed mechanism of action. While clinical trial results for norketotifen are not yet publicly available, this document consolidates the existing knowledge to inform further research and development.

# **Clinical Investigational Studies**

Two Phase 2b clinical trials have been completed by Emergo Therapeutics to evaluate the efficacy and safety of **norketotifen** in adults with acute uncomplicated influenza-like illness. However, the results of these studies have not been publicly disclosed. Below is a summary of the trial designs based on information from ClinicalTrials.gov.

### **Summary of Phase 2b Clinical Trials**



| Parameter                  | NCT04610047[1]                                                                                                                                                                                       | NCT04043923[2]                                                                                                                                                                                       |
|----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Official Title             | A Phase 2b Double-blind, Randomized, Placebo- controlled, Parallel-group Study of the Efficacy and Safety of Norketotifen (NKT) in the Treatment of Acute Uncomplicated Influenza-like Illness (ILI) | A Phase 2b Double-blind, Randomized, Placebo- controlled, Parallel-group Study of the Efficacy and Safety of Norketotifen (NKT) in the Treatment of Acute Uncomplicated Influenza-like Illness (ILI) |
| Status                     | Completed                                                                                                                                                                                            | Completed                                                                                                                                                                                            |
| Study Design               | Interventional, Parallel<br>Assignment, Quadruple<br>Masking                                                                                                                                         | Interventional, Parallel<br>Assignment, Double Masking                                                                                                                                               |
| Primary Completion Date    | January 25, 2022                                                                                                                                                                                     | April 5, 2020                                                                                                                                                                                        |
| Enrollment                 | Information not available                                                                                                                                                                            | Information not available                                                                                                                                                                            |
| Intervention               | Norketotifen, Placebo                                                                                                                                                                                | Norketotifen, Placebo                                                                                                                                                                                |
| Primary Outcome Measures   | Time to alleviation of influenza symptoms                                                                                                                                                            | Time to alleviation of influenza symptoms                                                                                                                                                            |
| Secondary Outcome Measures | Change in symptom severity scores, Use of rescue medication, Time to return to normal activities                                                                                                     | Change in symptom severity scores, Use of rescue medication, Time to return to normal activities                                                                                                     |

# Experimental Protocol: Phase 2b Clinical Trials (General Design)

The following provides a generalized experimental protocol based on the available information for the Phase 2b clinical trials.

















Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Investigational Studies of Norketotifen for Influenza Treatment: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244999#investigational-studies-of-norketotifen-for-influenza-treatment]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com